TSPO ligand-1

Targeted Protein Degradation Mitophagy AUTAC

TSPO ligand-1 (CAS 4560-08-1) is a small-molecule ligand of the 18 kDa translocator protein (TSPO) and is specifically characterized as a ligand for the autophagy-targeting chimera AUTAC4 (HY-134640). Its chemical formula is C16H10ClNO2 with a molecular weight of 283.71 g/mol.

Molecular Formula C16H10ClNO2
Molecular Weight 283.71 g/mol
Cat. No. B12397463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSPO ligand-1
Molecular FormulaC16H10ClNO2
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)Cl
InChIInChI=1S/C16H10ClNO2/c17-16(20)15(19)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9,18H
InChIKeyDREHVYWKTXGDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TSPO ligand-1 for AUTAC4-Mediated Mitochondrial Autophagy: A Baseline Overview for Targeted Protein Degradation


TSPO ligand-1 (CAS 4560-08-1) is a small-molecule ligand of the 18 kDa translocator protein (TSPO) and is specifically characterized as a ligand for the autophagy-targeting chimera AUTAC4 (HY-134640) . Its chemical formula is C16H10ClNO2 with a molecular weight of 283.71 g/mol . Unlike conventional TSPO ligands used primarily for imaging or modulating steroidogenesis, TSPO ligand-1's primary documented utility is as a functional module for recruiting TSPO in targeted protein degradation (PROTAC) or mitochondrial autophagy (mitophagy) applications .

Why TSPO ligand-1 Cannot Be Substituted with Classic TSPO Ligands Like PK11195 in PROTAC and AUTAC Applications


Classic TSPO ligands such as PK11195, Ro5-4864, or PBR28 are primarily characterized by their binding affinity (Ki) to TSPO and their downstream effects on steroidogenesis or neuroinflammation [1]. While these ligands are effective for modulating TSPO activity or serving as PET tracers, they lack the essential chemical handle required for conjugation to E3 ligase ligands or autophagy tags like FBnG. TSPO ligand-1 is specifically utilized as a synthetic intermediate for 2-phenylindolglyoxylamide derivatives and is functionally characterized as a ligand for AUTAC4, enabling the construction of bifunctional molecules that induce targeted mitochondrial degradation via mitophagy . Substituting a high-affinity binder like PK11195 would not confer the same ability to recruit the cellular degradation machinery, rendering the resulting conjugate inactive for PROTAC or AUTAC purposes.

TSPO ligand-1: Quantitative Differentiation Evidence in Mitochondrial Targeting and Autophagy Applications


Functional Role in AUTAC4-Mediated Mitophagy vs. Conventional TSPO Ligands

TSPO ligand-1 is the designated ligand for AUTAC4 (HY-134640), a chimeric molecule designed to induce PINK1-Parkin-independent mitophagy [1]. In contrast, conventional TSPO ligands such as PK11195 (Ki: 0.602–3.60 nM) and Ro5-4864 (Ki: 1.02–20.04 nM) are characterized solely by their binding affinity and modulation of TSPO activity, not by their ability to recruit the autophagy machinery [2].

Targeted Protein Degradation Mitophagy AUTAC

Effect on Mitochondrial Fatty Acid Oxidation in MA-10 Leydig Cells

In MA-10 Leydig cells, TSPO ligand-1 has been shown to regulate mitochondrial fatty acid oxidation (FAO), thereby affecting mitochondrial energy homeostasis . This is a distinct functional outcome compared to the primary effect of PK11195, which at 1 μM concentration increases pregnenolone (PREG) production in Y-1 cells [1]. While both ligands engage TSPO, the downstream metabolic consequences differ, with TSPO ligand-1's activity being specifically linked to FAO regulation rather than direct steroidogenesis stimulation.

Steroidogenesis Mitochondrial Metabolism FAO

Chemical Utility as a Synthetic Intermediate for 2-Phenylindolglyoxylamide Derivatives

TSPO ligand-1 is described as a synthetic intermediate for the development of 2-phenylindolglyoxylamide derivatives, a class of compounds targeting TSPO . In contrast, PK11195 is an isoquinoline carboxamide and Ro5-4864 is a benzodiazepine derivative, representing distinct chemical scaffolds with different structure-activity relationships (SAR) [1]. The indole-based core of TSPO ligand-1 provides a different vector for chemical modification compared to the isoquinoline core of PK11195.

Medicinal Chemistry TSPO Ligand Synthesis SAR

Primary Research and Industrial Application Scenarios for TSPO ligand-1 Based on Differential Evidence


Design and Synthesis of AUTACs for Targeted Mitochondrial Degradation

Researchers aiming to develop AUTAC molecules for PINK1-Parkin-independent mitophagy should select TSPO ligand-1 as the TSPO-recruiting warhead. Its established role as the ligand for AUTAC4 [1] ensures the resulting chimeric molecule will effectively recruit TSPO and induce mitochondrial autophagy, a function not conferred by standard TSPO ligands like PK11195.

Development of Novel TSPO-Targeted PROTACs

Medicinal chemists developing new PROTACs targeting TSPO for degradation can utilize TSPO ligand-1 as a key synthetic building block. Its chemical structure allows for conjugation to E3 ligase ligands via a linker, enabling the construction of bifunctional degraders . This application leverages its defined role in PROTAC synthesis, distinguishing it from simple TSPO binders.

Investigation of Mitochondrial Fatty Acid Oxidation Pathways

Investigators studying the regulation of mitochondrial fatty acid oxidation (FAO) and energy homeostasis in steroidogenic cells (e.g., MA-10 Leydig cells) can employ TSPO ligand-1 as a tool compound. Its demonstrated ability to modulate FAO provides a functional phenotype that is distinct from the steroidogenesis-stimulating effects of classic ligands like PK11195 [2].

Structure-Activity Relationship (SAR) Studies on 2-Phenylindolglyoxylamide Derivatives

For SAR campaigns focused on developing novel TSPO ligands based on the 2-phenylindolglyoxylamide scaffold, TSPO ligand-1 serves as a crucial synthetic intermediate . Its procurement is essential for exploring this specific chemical series, which differs from the well-characterized isoquinoline (PK11195) and benzodiazepine (Ro5-4864) classes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for TSPO ligand-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.